Cabazitaxel-C13

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

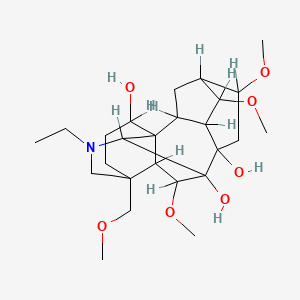

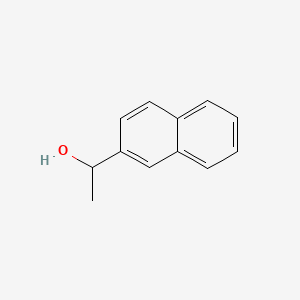

Cabazitaxel-C13 is a C13 labeled cabazitaxel. Cabazitaxel is a semi-synthetic derivative of the natural taxoid 10-deacetylbaccatin III with potential antineoplastic activity. Cabazitaxel binds to and stabilizes tubulin, resulting in the inhibition of microtubule depolymerization and cell division, cell cycle arrest in the G2/M phase, and the inhibition of tumor cell proliferation. Unlike other taxane compounds, this agent is a poor substrate for the membrane-associated, multidrug resistance (MDR), P-glycoprotein (P-gp) efflux pump and may be useful for treating multidrug-resistant tumors. In addition, cabazitaxel penetrates the blood-brain barrier (BBB).

Applications De Recherche Scientifique

Novel Cabazitaxel Analogues

Cabazitaxel, a recently FDA-approved anticancer agent, has spurred the development of novel cabazitaxel analogues. These analogues have been synthesized through a concise and efficient semi-synthesis, avoiding hazardous reagents. A majority of these analogues demonstrated potent cytotoxicity against various cell lines, including A549 and KB cells and their drug-resistant counterparts. Specifically, the 7,10-di-O-methylthiomethyl (MTM) modified cabazitaxel analogues displayed notable antitumor activities, comparable to cabazitaxel itself, in a SCID mice A549 xenograft model. However, one analogue induced more weight loss in mice, suggesting the need for further evaluation of their therapeutic potential (Ren et al., 2021).

Stability-Indicating Liquid Chromatographic Methods

Cabazitaxel's stability and determination in pharmaceutical formulations have been a focus of several studies. A validated stability-indicating liquid chromatographic method was developed for this purpose, ensuring the chemical integrity of cabazitaxel under various stress conditions, including acidic, alkaline, oxidation, photolytic, and thermal degradations. This method, validated as per ICH guidelines, is crucial for ensuring the quality of cabazitaxel in pharmaceutical products and in biological studies (Mukthinuthalapati et al., 2014).

Emerging Cabazitaxel Delivery Systems

Cabazitaxel's anti-tumor activity, especially in hormone-refractory metastatic prostate cancer previously treated with docetaxel, has motivated the exploration of novel drug delivery systems. Despite the broad interest in drug delivery vehicles for first-generation taxanes like paclitaxel and docetaxel, fewer systems have been developed for cabazitaxel. Recent efforts aim to create clinical-stage approaches for cabazitaxel formulation, potentially enhancing its therapeutic efficacy and reducing side effects (Sun et al., 2018).

Microfluidic Self-Assembly of High Cabazitaxel Loading Nanoparticles

A microfluidic method was employed to prepare Cabazitaxel-loaded human serum albumin nanoparticles, showcasing higher drug loading content compared to nanoparticles prepared by the bottom-up method. These nanoparticles exhibited uniform size distribution, high stability, sustained drug release, and high biosafety. Importantly, in vivo imaging studies demonstrated that these nanoparticles preferentially accumulated at tumor sites, leading to enhanced therapeutic efficacy. These results underscore the potential of microfluidic self-assembly in creating high cabazitaxel loading nanoparticles for clinical tumor treatment (Sun et al., 2020).

Propriétés

Nom du produit |

Cabazitaxel-C13 |

|---|---|

Formule moléculaire |

C45H51D6NO14 |

Poids moléculaire |

841.97 |

Nom IUPAC |

(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-acetoxy-9-(((2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-11-hydroxy-4,6-di(methoxy-13C)-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxet-12-yl benzoate |

InChI |

InChI=1S/C45H57NO14/c1-24-28(57-39(51)33(48)32(26-17-13-11-14-18-26)46-40(52)60-41(3,4)5)22-45(53)37(58-38(50)27-19-15-12-16-20-27)35-43(8,36(49)34(55-10)31(24)42(45,6)7)29(54-9)21-30-44(35,23-56-30)59-25(2)47/h11-20,28-30,32-35,37,48,53H,21-23H2,1-10H3,(H,46,52)/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+/m0/s1/i9+1,10+1 |

Clé InChI |

BMQGVNUXMIRLCK-RBQXATBTSA-N |

SMILES |

O=C(C1=CC=CC=C1)O[C@H]([C@@]2(C[C@@H](C(C)=C([C@H](C3=O)O[13CH3])C2(C)C)OC([C@@H]([C@H](C4=CC=CC=C4)NC(OC(C)(C)C)=O)O)=O)O)[C@]5([C@]3([C@H](C[C@H]6OC[C@]65OC(C)=O)O[13CH3])C)[H] |

Apparence |

white solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

dimethoxydocetaxel-C13; C13-labeled cabazitaxel. C13-Cabazitaxel |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-6-[4-[2-(4-morpholinyl)ethylamino]-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1194354.png)

![1-Cycloheptylmethyl-4-{[1-(2,7-dichloro-9H-xanthen-9-yl)-methanoyl]-amino}-1-methyl-piperidinium](/img/structure/B1194358.png)

![(4aS,6aS,6bR,9R,10S,12aR)-10-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxytetrahydropyran-2-yl)oxy-tetrahydropyran-2-yl]oxy-4,5-dihydroxy-tetrahydropyran-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1194360.png)